Advanced Scaffold Engineering: Physicochemical Profiling and Regioselective Functionalization of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, functioning as a bioisostere of indole with enhanced physicochemical properties. It is predominantly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, functioning as a bioisostere of indole with enhanced physicochemical properties. It is predominantly utilized in the design of ATP-competitive kinase inhibitors, where the N7 nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region.
This technical guide provides an in-depth analysis of a highly specialized, tri-halogenated building block: 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine . By strategically positioning three distinct halogens (F, Br, I) on the 7-azaindole core, this molecule offers unparalleled vectors for orthogonal, late-stage functionalization. This whitepaper details the molecular causality behind this specific substitution pattern and provides a field-proven, self-validating protocol for its regioselective cross-coupling.
Physicochemical Profiling & Structural Parameters
Before deploying this scaffold in library synthesis, it is critical to understand its fundamental atomic properties. The presence of three different halogens drastically alters the electron density of the heteroaromatic system, impacting both its reactivity in transition-metal catalysis and its ultimate pharmacokinetic profile.
As an application scientist, I emphasize that every atom in a starting material must serve a deliberate thermodynamic or spatial purpose. The tri-halogenated pattern of this scaffold is not arbitrary; it is a masterclass in synthetic causality.
Table 2: Halogen Reactivity and Design Causality
Halogen Site
Approx. Bond Dissociation Energy (BDE)
Cross-Coupling Reactivity
Primary Function in Drug Design
C2-Iodo
~65 kcal/mol
Highest (1st site of oxidative addition)
Enables rapid extension into the kinase solvent channel or hydrophobic pockets.
C5-Bromo
~81 kcal/mol
Moderate (Requires higher temperatures)
Primary vector for attaching solubilizing groups or secondary pharmacophores.
Mechanistic Insight: The regioselective functionalization of this scaffold relies entirely on the differential Bond Dissociation Energies (BDE) of the carbon-halogen bonds. Because the C(sp2)-I bond is significantly weaker than the C(sp2)-Br bond, palladium(0) undergoes oxidative addition at the C2 position at lower temperatures (e.g., 50–60 °C). This allows chemists to perform a chemoselective Suzuki or Sonogashira coupling at C2 while leaving the C5-Br bond completely intact for subsequent functionalization[3].
Furthermore, the C4-fluorine provides a profound stereoelectronic effect. By withdrawing electron density via the inductive effect, it increases the acidity of the N1 proton, which can strengthen the hydrogen-bond donor interaction with the backbone carbonyl of the kinase hinge region.
To leverage this scaffold effectively, the following step-by-step protocol establishes a self-validating workflow for orthogonal cross-coupling. This methodology prevents the formation of intractable mixtures of mono- and di-coupled products, a common pitfall in polyhalogenated heterocycle synthesis[3].
Step 1: N-Protection (Tosylation)
Causality: The free N-H of the 7-azaindole can poison palladium catalysts, participate in unwanted N-arylation, and reduce the electrophilicity of the C2 position. Protecting it with a bulky, electron-withdrawing Tosyl (Ts) group is mandatory.
Dissolve 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in DMF dropwise.
Warm to room temperature and stir for 2 hours. Quench with ice water, extract with EtOAc, and concentrate.
Step 2: Chemoselective C2-Suzuki Coupling
Causality: Exploiting the low BDE of the C2-I bond. A mild catalyst system prevents over-reaction at the C5-Br site.
Combine the N-Ts protected intermediate (1.0 eq), Arylboronic acid R1-B(OH)2 (1.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).
Heat strictly to 60 °C for 4 hours. Do not exceed 65 °C to prevent C5-Br activation.
Filter through Celite, extract, and purify via flash chromatography.
Step 3: C5-Cross Coupling
Causality: With the iodine consumed, the C5-Br is now the most reactive site. A more active catalyst and higher thermal energy are required to break the C-Br bond.
Combine the C2-coupled intermediate (1.0 eq), Arylboronic acid R2-B(OH)2 (1.2 eq), and Cs2CO3 (2.0 eq) in degassed 1,4-Dioxane/H2O.
Causality: The Tosyl group must be removed to restore the critical N-H hydrogen-bond donor required for target binding.
Dissolve the fully functionalized intermediate in THF/MeOH (1:1).
Add 2M aqueous NaOH (5.0 eq) and heat to 65 °C for 3 hours.
Neutralize with 1M HCl, extract with DCM, and isolate the final 2,5-disubstituted-4-fluoro-7-azaindole.
Analytical Validation & Self-Validating Systems
A robust protocol must be self-validating. To ensure trustworthiness, the following analytical checkpoints must be cleared before proceeding to the next synthetic step.
Checkpoint 1 (Post-Protection): Perform LC-MS. The mass must shift to account for the Tosyl group (+154 Da). Crucially, the isotopic signature of the molecule must show a complex pattern indicative of both one Bromine and one Iodine atom.
Checkpoint 2 (Post-C2 Coupling): Perform LC-MS and 1H-NMR. The mass must match the R1-coupled product. Critical verification: The mass spectrum must display a distinct 1:1 doublet peak ratio (M and M+2), confirming that the single Bromine atom is still intact and that no C5-coupling has occurred. 1H-NMR will show the disappearance of the R1-boronic acid protons if unreacted, and the appearance of new aromatic signals.
Workflow Visualization
Caption: Workflow for the regioselective cross-coupling of 5-Br-4-F-2-I-7-azaindole.
Conclusion
The 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a pinnacle of rational chemical design for drug discovery. By understanding the thermodynamic hierarchy of its carbon-halogen bonds, chemists can execute precise, regioselective functionalizations. Adhering to the temperature-controlled, self-validating protocols outlined above ensures high yields and eliminates the tedious separation of structural isomers, accelerating the path from bench to clinical candidate.
Technical Guide: Polyhalogenated 7-Azaindole Scaffolds in Medicinal Chemistry
The Medicinal Chemistry Applications of Polyhalogenated 7-Azaindole Scaffolds guide follows below. Executive Summary: The "Privileged" Purine Bioisostere The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
The Medicinal Chemistry Applications of Polyhalogenated 7-Azaindole Scaffolds guide follows below.
Executive Summary: The "Privileged" Purine Bioisostere
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern kinase inhibitor design due to its structural homology with the purine core of ATP. Unlike the indole scaffold, the N7 nitrogen provides a crucial hydrogen bond acceptor, allowing for a bidentate "hinge-binding" motif (N1-H donor / N7 acceptor) that significantly increases potency and selectivity in kinase active sites.
Polyhalogenated 7-azaindoles represent a "master key" for diversity-oriented synthesis (DOS). By exploiting the intrinsic reactivity differences between the pyrrole (electron-rich) and pyridine (electron-deficient) rings, medicinal chemists can orchestrate orthogonal functionalization —sequentially modifying positions C3, C4, C5, and C6 with high regiocontrol.
Physicochemical & Structural Profiling
Replacing C-H bonds with halogens (Cl, Br, I) on the 7-azaindole core serves two distinct purposes:
Halogen Bonding: Heavy halogens (Br, I) can form specific halogen bonds (
-hole interactions) with backbone carbonyls in the protein target, a strategy used in fragment-based drug discovery (FBDD).
Position
Electronic Character
Reactivity Profile (Simplified)
Typical Halogenation Method
C-3
Electron-Rich (-excessive)
SEAr (Nucleophilic): Reacts first with electrophiles.
NIS/NBS (DMF, RT)
C-4
Electron-Deficient (-deficient)
SNAr / Pd-Coupling: Highly reactive to nucleophiles due to para-N7 relation.
POCl on N-oxide
C-5
"Meta" to N7
SEAr / Cross-Coupling: Less reactive than C3; often functionalized after C3 is blocked.
Direct bromination or lithiation
C-6
Electron-Deficient
Directed Metalation / Halogen Dance: Activated by N-oxide or N7-directing groups.
Reissert-Henze or Li-Hal exchange
Synthetic Accessibility & Regioselective Logic
The power of polyhalogenated scaffolds lies in chemoselectivity . The reactivity order generally follows the bond dissociation energy (C-I < C-Br < C-Cl) and the electronic environment (Pyrrole C3 > Pyridine C4/C6 > Pyridine C5).
The "Reactivity Map" for Sequential Functionalization
The following diagram illustrates the decision tree for functionalizing a theoretical polyhalogenated core (e.g., 3-iodo-4-chloro-5-bromo-7-azaindole).
Figure 1: Chemoselective hierarchy allows the programmed assembly of trisubstituted libraries.
Protocol: Synthesis of 3-Iodo-5-Bromo-7-Azaindole
This scaffold allows for differentiation between the C3 and C5 positions.
Start: 5-Bromo-7-azaindole (commercially available or synthesized via Raney Ni reduction of 5-bromo-3-nitro-2-picoline).
Iodination (C3):
Reagents: NIS (1.05 eq), DMF, 0°C to RT, 1h.
Mechanism:[1][2][3][4][5][6][7][8] Electrophilic Aromatic Substitution (SEAr). The electron-rich pyrrole ring reacts exclusively at C3.
Outcome: 3-iodo-5-bromo-7-azaindole (>90% yield).
Differentiation:
Suzuki Coupling A (C3): Pd(dppf)Cl
, NaCO, Aryl-B(OH) (1.0 eq), 60°C. The C3-I bond reacts preferentially over C5-Br.
Suzuki Coupling B (C5): Higher temperature (100°C) or more active catalyst (e.g., XPhos Pd G2) is required to engage the C5-Br bond.
The "Halogen Dance": A Tool for C6 Functionalization
The "Halogen Dance" (lithium-halogen exchange followed by isomerization) is a powerful technique to move halogens to thermodynamically stable positions, often enabling access to the difficult C6 position.
Mechanism (Dalziel & Snieckus, 2019):
Protection: N1 is protected (e.g., with a carbamoyl group).
Lithiation: Treatment with LDA/LiTMP causes Li-Hal exchange.
Migration: The lithiated species isomerizes to place the anion at the most acidic position (often C2 or C6 adjacent to N7), while the halogen "dances" to a new position.
Result: This allows the synthesis of 2,6-disubstituted azaindoles that are otherwise difficult to access via direct electrophilic substitution.
Figure 2: The Directed Metalation Group (DMG) Dance allows "walking" substituents around the ring.
Medicinal Chemistry Case Studies
Kinase Inhibitors: Vemurafenib (Zelboraf)
Target: BRAF V600E (Melanoma).
Role of Scaffold: The 7-azaindole core anchors the molecule in the ATP binding pocket.
Synthetic Insight: The synthesis utilizes 5-bromo-7-azaindole .[9] The bromine at C5 is a critical handle for coupling the p-chlorophenyl moiety (via Suzuki coupling), while the C3 position is functionalized to reach into the solvent-exposed region.
Key Interaction: The N1-H and N7 form a bidentate H-bond with the kinase hinge region (Cys532/Gln530).
HIV-1 Attachment Inhibitors
Target: gp120 viral envelope protein.
Strategy: Polyhalogenated cores (e.g., 4,6-dichloro-7-azaindole) are used to construct "templated" inhibitors.
Functionalization: The C4-Cl is highly reactive toward nucleophilic aromatic substitution (SNAr) with amines or alkoxides, allowing rapid library generation of C4-substituted analogs.
CDK8 Inhibitors (Oncology)
Target: Cyclin-dependent kinase 8.
Design: 3,5-disubstituted-7-azaindoles.
SAR Finding: Substituents at C5 (introduced via C5-Br) modulate selectivity against other CDKs, while the C3 substituent (introduced via C3-I) interacts with the gatekeeper residue.
Experimental Protocols
Protocol A: Regioselective C3-Iodination of 5-Bromo-7-azaindole
Objective: Create a bifunctional scaffold for sequential cross-coupling.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:2).
Workup: Pour into ice water (50 mL). Collect the precipitate by filtration. Wash with water and cold hexanes.
Yield: ~95% of 3-iodo-5-bromo-7-azaindole as a tan solid.
Validation:
H NMR should show the disappearance of the C3-H signal (typically a doublet at ~7.5 ppm).
Protocol B: Sequential One-Pot Suzuki Coupling (C3 then C5)
Objective: Generate a 3,5-diaryl-7-azaindole library.
Step 1 (C3 Coupling): To a vial, add 3-iodo-5-bromo-7-azaindole (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(dppf)Cl
(5 mol%), and 2M NaCO (3.0 eq) in DME/HO (4:1). Heat at 60°C for 4h. (C3-I reacts exclusively).
Step 2 (C5 Coupling): Without isolation, add Aryl-Boronic Acid B (1.5 eq) and a second catalyst charge (e.g., XPhos Pd G2, 5 mol%). Raise temperature to 100°C for 12h.
Workup: Standard extraction (EtOAc) and column chromatography.
References
Dalziel, M. E., et al. (2019). "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition. Link
Song, J. J., et al. (2002). "A novel synthesis of 7-azaindole derivatives via the Bartoli reaction." Journal of Organic Chemistry.
Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications. Link
Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. Link
Popowycz, F., et al. (2003).
Na, Y., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega. Link
5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine SMILES and InChIKey
This in-depth technical guide details the structural specifications, synthetic pathways, and experimental applications of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine , a highly functionalized 7-azaindole scaffold u...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the structural specifications, synthetic pathways, and experimental applications of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine , a highly functionalized 7-azaindole scaffold used in advanced medicinal chemistry.
Core Identity & Physicochemical Specifications
This compound represents a "privileged scaffold" in kinase inhibitor discovery. Its tri-halogenated pattern offers three distinct vectors for orthogonal functionalization:
C2-Iodo: Highly reactive for Sonogashira or Suzuki couplings to extend the "tail" into the solvent-exposed region of a kinase ATP pocket.
C5-Bromo: A handle for Suzuki-Miyaura coupling to introduce hinge-binding motifs or hydrophobic groups.
C4-Fluoro: A critical substituent that modulates pKa, metabolic stability, and can serve as a site for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides.
Direct halogenation of the 7-azaindole core is regioselective but limited. Electrophilic bromination typically occurs at C3, not C5. Therefore, the C5-Bromo and C4-Fluoro substituents must be installed on the pyridine precursor before ring closure. The C2-Iodo group is best introduced via directed lithiation of the protected azaindole to ensure regiocontrol.
Step-by-Step Synthesis Protocol
Phase 1: Construction of the 5-Bromo-4-fluoro-7-azaindole Core
Precursor: 2-Amino-4-fluoropyridine
Regioselective Bromination (C5):
Reagents: N-Bromosuccinimide (NBS), Acetonitrile, 0°C to RT.
Mechanism:[1] Electrophilic aromatic substitution directed para to the amino group.
Product: 2-Amino-5-bromo-4-fluoropyridine.
Iodination (C3 - Ortho to Amino):
Reagents: N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄, EtOH/DMF.
Logic: Installs the iodine required for the Sonogashira cyclization.
Direct iodination of the free NH-azaindole often yields C3-iodo products. To target C2, a Directed ortho-Metalation (DoM) strategy is required.
Protocol:
N-Protection:
React 5-bromo-4-fluoro-7-azaindole with Benzenesulfonyl chloride (PhSO₂Cl) and NaH in DMF at 0°C.
Yield: >90% of N-PhSO₂ protected intermediate.
C2-Lithiation & Quench:
Cool a solution of the protected intermediate in anhydrous THF to -78°C .
Add LDA (Lithium Diisopropylamide) (1.2 equiv) dropwise. Note: The PhSO₂ group directs lithiation to the C2 position.
Stir for 30-60 min at -78°C.
Cannulate a solution of I₂ (in THF) into the lithiated species.
Deprotection:
Treat with TBAF (THF) or K₂CO₃ (MeOH/H₂O) to remove the sulfonyl group.
Final Product:5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine .
Visualized Synthesis Workflow
Caption: Synthetic route utilizing Directed ortho-Metalation (DoM) for regioselective C2-iodination.
Applications in Drug Discovery
Kinase Inhibitor Design (FGFR & BRAF)
This scaffold is structurally homologous to the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
Hinge Binding: The N1 (donor) and N7 (acceptor) atoms form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Ala).
Gatekeeper Interaction: The C5-Bromo group can be substituted with bulky hydrophobic groups to target the "gatekeeper" residue, often mutated in drug-resistant cancers (e.g., T315I in BCR-ABL).
Solvent Front: The C2-Iodo position allows for the attachment of solubilizing tails (e.g., piperazines, morpholines) via Sonogashira or Suzuki coupling, extending towards the solvent interface.
Displacement by primary/secondary amines or alkoxides (requires heat/base)
C5
Bromine
Moderate Reactivity (Pd)
Suzuki Coupling (after C2 is functionalized or using selective catalysts)
N1
Hydrogen
Acidic Proton
Alkylation or Acylation (Prodrug design)
Experimental Validation: Characterization
To validate the synthesis of this compound, the following analytical signatures are expected:
¹H NMR (DMSO-d₆, 400 MHz):
δ 12.5 ppm (bs, 1H): Indole NH (Exchangeable).
δ 8.4 ppm (d, 1H): Pyridine C6-H (Deshielded by N7).
Note: The C3-H signal (typically ~6.5 ppm) will be absent in the 2,3-disubstituted or 2-iodo derivatives if C3 is substituted, but here C3 is H. Wait—C2 is Iodo. So C3-H is present.
δ 6.8 ppm (d, 1H): Pyrrole C3-H. (Doublet due to coupling with F4 if close, or singlet if decoupled). Correction: C3-H often shows long-range coupling to F4 (J ~2-3 Hz).
LC-MS:
ESI+: [M+H]⁺ peak at ~341/343 m/z (Br isotope pattern 1:1).
References
BLDpharm. (2025). Product Analysis: 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1234616-48-8). Retrieved from .
Schirok, H. (2006). Synthesis of 2-Substituted 7-Azaindoles via Directed Lithiation.Journal of Organic Chemistry, 71(15), 5538–5545.
Song, J. J., et al. (2002). A Practical Synthesis of 5-Bromo-7-azaindole and its Application in Kinase Inhibitor Discovery.Journal of Organic Chemistry, 67(11), 3924-3926.
Wang, T., et al. (2010). Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors of c-Met Kinase.Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.
BenchChem. (2025). Technical Protocols for Halogenated 7-Azaindoles. Retrieved from .
suppliers and price of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine for Advanced Chemical Synthesis Executive Summary This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-iodo-1H-pyrr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine for Advanced Chemical Synthesis
Executive Summary
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and valuable building block for researchers in medicinal chemistry and drug development. We will delve into its chemical properties, commercial sourcing, and strategic applications in synthesis. The document offers field-proven insights into its reactivity, particularly in selective cross-coupling reactions, and provides detailed experimental protocols and safety guidelines to ensure successful and safe implementation in the laboratory.
Introduction to 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine
5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-4-fluoro-2-iodo-7-azaindole, is a complex heterocyclic compound. Its structure is built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, which is a prominent scaffold in numerous biologically active molecules. The strategic placement of three different halogens (F, Br, I) at specific positions, each with distinct reactivity profiles, makes this molecule a uniquely versatile tool for constructing complex molecular architectures through sequential and site-selective modifications.
Chemical Identity and Structure
The molecule's structure features a fused pyrrole and pyridine ring system. The iodine atom at the C2 position of the pyrrole ring is the most reactive site for traditional palladium-catalyzed cross-coupling reactions. The bromine at C5 and the fluorine at C4 on the pyridine ring offer further opportunities for diversification.
A summary of the key physicochemical properties is presented in the table below. Note that experimental data for this specific molecule is limited, and some properties are based on related structures.
Property
Value
Source
Appearance
Solid (Typical for similar compounds)
General Knowledge
Purity
Typically >97%
Storage Conditions
Refrigerated, under inert atmosphere
Solubility
Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)
General Knowledge
Significance in Medicinal Chemistry and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases.
Abnormal activation of kinase signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is implicated in numerous cancers.[2][3] The development of small molecule inhibitors targeting these kinases is a major focus of cancer therapy.[2][3] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[2][3] The ability to introduce diverse substituents at the C2, C4, and C5 positions of this scaffold using building blocks like 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[4]
Sourcing, Procurement, and Pricing
Supplier Landscape
This specialized building block is available from a select number of chemical suppliers that focus on research and development quantities. When procuring this material, it is essential to verify the supplier's reputation and request a Certificate of Analysis (COA) to confirm identity and purity.
Table 2: Supplier Information
Supplier
Product Number
Notes
BLDpharm
1234616-48-8
Offers detailed documentation including NMR, HPLC, and LC-MS data.[1]
| PharmaBlock | PBKH9A823994 (for a related pyridine) | A potential source for related structures; may offer custom synthesis.[5] |
Pricing Analysis
Pricing for such advanced intermediates is subject to change based on synthesis complexity, purity, and scale. As of early 2026, pricing is typically not listed publicly and requires a formal quote from the supplier. For budget planning, researchers should anticipate a cost reflective of a multi-step synthesis for a highly specialized reagent. Online orders may sometimes be eligible for special offers.[1][6]
The Strategic Role of 4-Fluoro Substitution in 7-Azaindole Kinase Inhibitors
This technical guide details the structural, synthetic, and pharmacological role of 4-fluoro substitution within the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged core in kinase inhibitor discovery. Cont...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural, synthetic, and pharmacological role of 4-fluoro substitution within the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged core in kinase inhibitor discovery.
The 7-azaindole scaffold is a bioisostere of purine, widely utilized in kinase inhibitors for its ability to form bidentate hydrogen bonds with the kinase hinge region. The introduction of a fluorine atom at the C4 position (4-fluoro-7-azaindole ) serves a dual purpose in modern drug design:
Synthetic Linchpin: The C4-fluorine acts as a highly reactive electrophilic handle, enabling Nucleophilic Aromatic Substitution (
) to rapidly install diversity vectors at the solvent-exposed region of the ATP pocket.
Physicochemical Modulator: When retained, the C4-fluorine modulates the
of the pyrrole NH and pyridine N, tuning the donor/acceptor strength for optimal hinge residence time and metabolic stability.
Structural & Electronic Impact of 4-Fluoro Substitution
The 7-azaindole core mimics the adenine ring of ATP. The C4 position is critical because it typically points towards the solvent front or the ribose binding pocket, depending on the binding mode.
Electronic Tuning and
Modulation
Substituting hydrogen with fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) on the bicyclic system. This alters the acid-base properties of the hinge-binding motif:
Pyrrole NH (H-Bond Donor): The electron withdrawal increases the acidity of the pyrrole NH.
Unsubstituted
: ~17.5 (in DMSO/water extrapolation).
4-Fluoro
: ~13.3 (Predicted).
Impact: A more acidic NH is a stronger hydrogen bond donor, potentially strengthening the interaction with the carbonyl oxygen of the kinase hinge residue (e.g., Glu, Leu).
Pyridine N (H-Bond Acceptor): The basicity of the N7 nitrogen is reduced.
Impact: While this might weaken the acceptance of a proton from the hinge backbone NH, it reduces the desolvation penalty required for the inhibitor to enter the hydrophobic pocket.
Metabolic Stability
The C4 position in 7-azaindoles is electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450s).
Blockade: Fluorine substitution effectively blocks this "soft spot," preventing the formation of unstable intermediates that could lead to ring opening or toxic metabolites.
Lipophilicity: The C-F bond increases lipophilicity (
) moderately compared to C-H, aiding membrane permeability without the steric bulk of a methyl or chloro group.
The 4-Fluoro Group as a Synthetic "Gateway"
In high-throughput library generation, the 4-fluoro-7-azaindole scaffold is superior to its chloro- or bromo-analogs for introducing substituents via
.
The "Fluorine Effect" in
Although fluorine is a poor leaving group in
or reactions due to the strong C-F bond, it is the best leaving group in reactions on electron-deficient heteroaromatics.
Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate (the rate-determining step in many
pathways).
Application: This allows medicinal chemists to displace the C4-fluorine with diverse amines, alkoxides, or thiols under milder conditions than required for 4-chloro-7-azaindole, often without transition metal catalysis.
Visualization: The Synthetic Logic
The following diagram illustrates the decision tree and synthetic utility of the 4-fluoro handle.
Caption: Synthetic workflow utilizing 4-fluoro-7-azaindole as a divergent intermediate for kinase inhibitor discovery.
Experimental Protocols
Synthesis of 4-Fluoro-7-azaindole
While commercially available, in-house synthesis is often required for isotopically labeled or derivative work.
Protocol:
N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DME. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Precipitate the N-oxide with ether.
Nitration (Activation): Treat the N-oxide with
to install the nitro group at C4 (directs ortho to N-oxide).
Fluorination: The nitro group can be displaced or, more commonly, the 4-chloro derivative (obtained via
) is subjected to Halex reaction (KF, 18-crown-6, DMSO, 140°C) to yield 4-fluoro-7-azaindole.
Note: Direct electrophilic fluorination of the core is difficult due to the electron-deficient pyridine ring.
General Procedure for
Displacement at C4
This protocol is used to generate libraries of 4-amino-7-azaindoles (e.g., Capmatinib precursors).
Seal and heat to 120–150°C (microwave) for 30–60 minutes. Note: The 4-chloro analog typically requires 160–180°C or Pd-catalysis.
Concentrate and purify via reverse-phase HPLC.
Case Study Analysis: Hinge Binding Logic
The following diagram details the molecular interactions at the kinase hinge region. The 4-fluoro substituent (or its displacement product) plays a pivotal role in the "Gatekeeper" and "Solvent Front" orientation.
Caption: Bidentate binding mode of 7-azaindole. C4-F enhances N1-H acidity, strengthening the donor interaction.
Comparative Data: 4-F vs. 4-Cl vs. 4-H
Feature
4-H (Unsubstituted)
4-Fluoro (C4-F)
4-Chloro (C4-Cl)
Van der Waals Radius
1.20 Å
1.47 Å
1.75 Å
Electronic Effect
Neutral
Strong EWG (-I)
Moderate EWG (-I, +M)
Reactivity
Inert
High (Library Gen.)
Moderate (Requires Heat/Pd)
Metabolic Stability
Low (C4 oxidation)
High (Blocked)
High (Blocked)
Lipophilicity (LogP)
Ref
+0.25
+0.71
References
Synthesis and Functionalization of 7-Azaindoles. Chemical Reviews, 2015. Link
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. Link
Discovery of 7-Azaindole-Based Kinase Inhibitors (Vemurafenib Precursors). Nature, 2010. Link
Nucleophilic Aromatic Substitution of 4-Fluoro-7-azaindoles. Journal of Organic Chemistry, 2011. Link
pKa Values of Fluorinated Heterocycles. Journal of Organic Chemistry, 2021. Link
synthesis procedure for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
This Application Note provides a high-precision protocol for the synthesis of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine . This scaffold is a critical building block in the development of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a high-precision protocol for the synthesis of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine . This scaffold is a critical building block in the development of kinase inhibitors (e.g., FGFR, JAK) and BCL-2 family inhibitors, offering orthogonal reactivity at the C2 (iodo), C5 (bromo), and C4 (fluoro) positions for sequential cross-coupling.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine
CAS: 1234616-48-8 (Analogous)
Core Challenge: The synthesis requires the precise installation of three halogens with distinct reactivities. The 4-fluoro group is difficult to introduce late-stage; therefore, it must be present in the pyridine precursor. The 2-iodo group is installed last to preserve its high reactivity for subsequent Sonogashira or Suzuki couplings.
Retrosynthetic Pathway:
C2-Iodination: The final step utilizes the acidity of the C2-proton (pKa ~28) for directed lithiation-iodination.
7-Azaindole Formation: The bicyclic core is constructed via a Sonogashira cyclization sequence from a 3-iodo-2-aminopyridine intermediate.
Precursor Selection: The route begins with commercially available 2-amino-4-fluoropyridine , which is sequentially brominated and iodinated.
Figure 1: Retrosynthetic logic flow prioritizing the stability of the 4-fluoro substituent.
Part 2: Detailed Synthesis Protocol
Stage 1: Preparation of the Multifunctional Pyridine Precursor
Objective: Synthesize 2-Amino-5-bromo-4-fluoro-3-iodopyridine .
Note: Direct bromination of 2-amino-4-fluoropyridine typically favors the C5 position due to the directing effects of the amino (ortho/para) and fluoro (ortho) groups, but careful control is required to avoid over-bromination.
Stage 3: Regioselective C2-Iodination (The Critical Step)
Objective: Install the iodine at C2 without disturbing the C5-Br or C4-F.
Mechanism:
The N1-H is the most acidic proton. Once deprotonated (N-Li), the C2-H becomes the most acidic site. However, Lithium-Halogen Exchange at C5-Br is a competing side reaction. To prevent this, strict temperature control (-78°C) is mandatory.
Protocol:
Setup: Flame-dry a 3-neck flask under Argon.
Dissolution: Dissolve 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone).
Lithiation:
Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 20 minutes.
Note: The first equivalent removes N-H; the second removes C2-H.
Stir at -78°C for exactly 45 minutes. Do not allow to warm , or Li/Br exchange at C5 will occur.
Iodination:
Dissolve Iodine (I2) (2.5 eq) in anhydrous THF.
Add the I2 solution dropwise to the lithiated species at -78°C.
Stir for 30 minutes at -78°C.
Quench:
Add saturated aqueous Na2S2O3 (Sodium thiosulfate) while still cold to quench excess iodine.
Allow to warm to RT.
Isolation:
Extract with EtOAc (3x). Wash with Brine. Dry over Na2SO4.
Purification: Recrystallization from Toluene or Column Chromatography (DCM/MeOH).
Part 3: Analytical Data & Validation
Compound
Expected 1H NMR Features (DMSO-d6)
Key MS Signal (ESI+)
Precursor (Step 1.2)
Singlet at ~8.2 ppm (C6-H). NH2 broad singlet.
M+H: ~316/318 (Br pattern)
Intermediate (Step 2.2)
C2-H doublet/singlet ~7.5 ppm. C6-H singlet ~8.4 ppm. Broad NH.
M+H: ~215/217 (Br pattern)
Target (Final)
Absence of C2-H . C6-H singlet ~8.5 ppm. Broad NH ~12.5 ppm.
M+H: ~341/343 (Br + I pattern)
Safety Warnings:
HF Danger: If synthesizing the 4-fluoro precursor from scratch, HF reagents are fatal upon skin contact. Use commercial 2-amino-4-fluoropyridine to avoid this.
n-BuLi: Pyrophoric. Transfer via cannula or sure-seal syringe techniques only.
References
Synthesis of 5-Bromo-7-azaindoles
Methodology: Solid-phase and solution-phase synthesis of 5-substituted 7-azaindoles.
Source:Journal of Organic Chemistry, 2006, 71(1), 260–265.
C2-Iodination of Azaindoles
Methodology: Regioselective lithiation and functionaliz
C2-iodination conditions for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Application Note & Protocol Topic: Regioselective C2-Iodination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine For: Researchers, scientists, and drug development professionals. Executive Summary The 1H-pyrrolo[2,3-b]pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Regioselective C2-Iodination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization of this ring system is critical for developing new molecular entities. Specifically, the introduction of an iodine atom at the C2-position provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of drug candidates.
This document provides a detailed guide to the regioselective C2-iodination of a highly functionalized and electron-deficient substrate, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. We will explore the mechanistic principles governing selectivity, compare different synthetic strategies, and provide a detailed, field-proven protocol for achieving high-yield C2-iodination via a directed metalation-iodolysis pathway.
The Synthetic Challenge: Regioselectivity in an Electron-Deficient System
The electrophilic substitution of the 7-azaindole ring system typically occurs at the C3-position. This preference is governed by the electronic properties of the bicyclic system, where the C3 carbon bears the highest electron density and contributes most significantly to the Highest Occupied Molecular Orbital (HOMO), making it the kinetic site of attack for electrophiles.[4][5][6]
The target substrate, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, presents additional challenges:
Electronic Deactivation: The fused, electron-deficient pyridine ring, combined with the electron-withdrawing effects of the bromine and fluorine substituents, significantly deactivates the entire scaffold towards classical electrophilic aromatic substitution (SEAr).
Competing Regioisomers: Direct iodination, if successful, would likely yield the thermodynamically favored C3-iodo isomer or a mixture of isomers, complicating purification and reducing the yield of the desired C2 product.
Therefore, a strategy that circumvents the inherent electronic bias of the ring system is required to achieve selective C2-functionalization.
Strategic Approaches to C2-Iodination
A comparative analysis of potential iodination strategies highlights the rationale for selecting a deprotonation-based method.
Strategy
Iodinating Agent(s)
Mechanism
Anticipated Outcome for C2-Selectivity
Direct Electrophilic Iodination
N-Iodosuccinimide (NIS), I₂, ICl
Electrophilic Aromatic Substitution (SEAr)
Poor. Low reactivity due to the deactivated ring. High probability of yielding the C3-iodo isomer.[4][5]
Halide Exchange
KI, Acid
Aromatic Finkelstein-type Reaction
Contingent. Requires prior synthesis of the C2-chloro or C2-bromo precursor, adding synthetic steps.[7]
Directed Metalation-Iodolysis
1. Strong Base (LDA, LTMP)2. Iodine Source (I₂)
Deprotonation at the most acidic C-H bond (C2), followed by electrophilic quench.
Excellent. The C2-proton is the most acidic proton on the pyrrole ring, enabling highly regioselective metalation and subsequent iodination.[4][8]
Based on this analysis, a directed metalation-iodolysis approach is the most robust and reliable strategy for the selective synthesis of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Rationale for Directed Metalation
The enhanced acidity of the C2-proton compared to the C3-proton allows for kinetic, base-mediated deprotonation. This process requires a non-nucleophilic, strong base and is typically performed at low temperatures (-78 °C) to prevent side reactions. To ensure the C2-proton is the primary site of deprotonation, the acidic N-H proton of the pyrrole ring must first be protected.
Below is a conceptual workflow for the recommended synthetic pathway.
Caption: High-level workflow for the C2-iodination sequence.
The mechanism involves the formation of a transient C2-lithiated intermediate, which is a powerful nucleophile. This intermediate readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to forge the C-I bond precisely at the C2 position.
Caption: Core mechanism of the deprotonation-iodolysis reaction.
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (LDA) and require strict anhydrous and inert atmosphere techniques. All procedures should be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Protection of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Objective: To protect the acidic N-H proton to enable selective C2-deprotonation. The triisopropylsilyl (TIPS) group is recommended for its steric bulk and stability under basic conditions.
Reagent
M.W.
Amount
Moles
Equivalents
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
217.03
1.00 g
4.61 mmol
1.0
Triisopropylsilyl chloride (TIPS-Cl)
192.82
0.97 mL
5.07 mmol
1.1
Imidazole
68.08
0.38 g
5.53 mmol
1.2
Anhydrous Dimethylformamide (DMF)
-
15 mL
-
-
Procedure:
To a dry round-bottom flask under an argon atmosphere, add 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.00 g, 4.61 mmol) and imidazole (0.38 g, 5.53 mmol).
Add anhydrous DMF (15 mL) via syringe and stir the mixture at room temperature until all solids dissolve.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-TIPS protected product.
Scientist's Note: Imidazole acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst. Anhydrous conditions are essential to prevent hydrolysis of TIPS-Cl.
Protocol 2: Regioselective C2-Iodination via Deprotonation-Iodolysis
Objective: To selectively deprotonate the C2-position and quench with iodine to form the C2-iodo product.
Reagent
M.W. / Conc.
Amount
Moles
Equivalents
N-TIPS-protected substrate
373.36
1.50 g
4.02 mmol
1.0
Lithium diisopropylamide (LDA)
2.0 M in THF/heptane
2.2 mL
4.42 mmol
1.1
Iodine (I₂)
253.81
1.12 g
4.42 mmol
1.1
Anhydrous Tetrahydrofuran (THF)
-
20 mL
-
-
Procedure:
Add the N-TIPS-protected substrate (1.50 g, 4.02 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and thermometer.
Dissolve the substrate in anhydrous THF (20 mL).
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
While stirring at -78 °C, add the LDA solution (2.2 mL, 4.42 mmol) dropwise via syringe over 10 minutes. The solution may change color.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
In a separate dry flask, dissolve iodine (1.12 g, 4.42 mmol) in anhydrous THF (5 mL).
Add the iodine solution dropwise to the reaction mixture at -78 °C. A rapid color change will be observed as the lithiated species is quenched.
Stir the reaction at -78 °C for an additional 1.5 hours.
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
Remove the cooling bath and allow the mixture to warm to room temperature.
Add saturated aqueous sodium thiosulfate solution (15 mL) to reduce any excess iodine.
Extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to isolate the N-TIPS-protected C2-iodo product.
Scientist's Note: Maintaining the temperature at -78 °C is critical for controlling the regioselectivity of the deprotonation and preventing decomposition of the organolithium intermediate. The use of a slight excess of LDA and iodine ensures the reaction goes to completion.
Protocol 3: N-Deprotection to Yield Final Product
Objective: To remove the TIPS protecting group and furnish the final target compound.
Dissolve the purified N-TIPS protected product (1.80 g, 3.61 mmol) in THF (15 mL) in a round-bottom flask at room temperature.
Add the TBAF solution (4.3 mL, 4.33 mmol) dropwise.
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Re-dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash chromatography or recrystallization to yield pure 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low yield in Step 2 (Iodination)
Incomplete deprotonation.
Ensure LDA is fresh and properly titrated. Increase reaction time at -78 °C to 1.5 hours.
Reaction quenched by moisture.
Use flame-dried glassware and freshly distilled anhydrous solvents. Ensure inert atmosphere is maintained.
Recovery of starting material (post-iodination)
Insufficient LDA or quenching before addition.
Verify the concentration and volume of LDA. Ensure the iodine quench is performed at -78 °C.
Formation of multiple products
Temperature rose above -70 °C, allowing for thermodynamic rearrangements or side reactions.
Maintain strict temperature control at -78 °C throughout the addition and reaction phases.
Incomplete deprotection (Step 3)
Insufficient TBAF or short reaction time.
Increase the equivalents of TBAF to 1.5. Extend the reaction time and monitor closely by TLC.
References
Guillamot, G., & Bouillon, J. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]
ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. [Link]
Ghorai, M. K., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. [Link]
Guillamot, G., & Bouillon, J. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. [Link]
Guillamot, G., & Bouillon, J. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed. [Link]
Ahlsten, M., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
Wordpress. (n.d.). I2 and Electrophilic I+ reagents. [Link]
Smith, A. B., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
Lee, W. J. (2003). A Convenient Diversification of Pyrrolo[2,3-b]quinolines by Iodonation and Palladium-Catalyzed Coupling Reactions. Bull. Korean Chem. Soc., 24(6), 834-836. [Link]
Taylor & Francis Online. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. [Link]
Caron, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5036–5040. [Link]
Caron, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. PMC. [Link]
Lulinski, S., & Serwatowski, J. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Russian Journal of Organic Chemistry, 36(5), 682-687. [Link]
Gande, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1569-1575. [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(35), 20563-20575. [Link]
ResearchGate. (n.d.). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). [Link]
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]
RSC Publishing. (n.d.). Pyrrolo[2,3-b]quinoxaline with 2-(2-aminoethyl)pyridine chain highly selective fluorescent receptor for Zn2+ exhibiting a dual fluorescence and AIEE in crystalline state. [Link]
Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structure, which is a bioisostere of indo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structure, which is a bioisostere of indole, allows for the modulation of key physicochemical properties such as solubility, pKa, and lipophilicity.[3] The 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a highly functionalized intermediate, poised for diverse synthetic elaborations through sequential and site-selective cross-coupling reactions. However, the inherent reactivity of the pyrrole nitrogen necessitates the use of a protecting group to prevent undesired side reactions and to direct reactivity to the desired positions. This application note provides a detailed guide on the selection and implementation of protecting groups for the synthesis and subsequent functionalization of this key intermediate.
Rationale for Protecting Group Selection
The choice of a suitable protecting group for the 7-azaindole core is critical and depends on several factors, including the stability of the protecting group to the planned downstream reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the heterocyclic system. The presence of bromo, fluoro, and iodo substituents on the pyrrolopyridine ring introduces additional electronic and steric considerations.
Key considerations for selecting a protecting group for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine include:
Stability: The protecting group must be robust enough to withstand the conditions of subsequent reactions, such as metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and other functional group interconversions.
Orthogonality: The deprotection conditions should be mild and selective, not affecting other sensitive functional groups present in the molecule.[5][6] The concept of orthogonal protection is crucial when multiple protecting groups are present in a molecule.[5][6][7][8]
Influence on Reactivity: The protecting group can influence the regioselectivity of subsequent reactions. For instance, some N-substituents can act as both a protecting and an activating group for nucleophilic aromatic substitution.[1]
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields with simple and readily available reagents.
Based on these criteria, three commonly employed and effective protecting groups for the 7-azaindole nitrogen are discussed: 2-(Trimethylsilyl)ethoxymethyl (SEM), Methoxymethyl (MOM), and tert-Butoxycarbonyl (BOC).
Palladium-Catalyzed Cross-Coupling Protocols for 2-Iodo-7-Azaindoles: An Application Guide for Researchers
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interaction...
Author: BenchChem Technical Support Team. Date: February 2026
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. Functionalization of the 7-azaindole core is crucial for modulating its pharmacological and physicochemical properties. Among the various positions on the azaindole ring, the C2-position is a key site for introducing molecular diversity.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-iodo-7-azaindoles, a versatile precursor for the synthesis of a wide array of 2-substituted 7-azaindole derivatives. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide step-by-step protocols for some of the most pivotal cross-coupling reactions.
The Strategic Advantage of 2-Iodo-7-Azaindoles in Cross-Coupling
The choice of 2-iodo-7-azaindole as a coupling partner is strategic. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, facilitating a lower activation energy for the initial oxidative addition step in the palladium catalytic cycle. This enhanced reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow for the palladium-catalyzed cross-coupling of 2-iodo-7-azaindoles involves the careful selection and combination of a palladium source, a ligand, a base, and a suitable solvent. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst and other reagents.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand is critical for the success of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
[1]
Protocol: Suzuki-Miyaura Coupling of 2-Iodo-7-azaindole with Phenylboronic Acid
This protocol describes the synthesis of 2-phenyl-7-azaindole.
Materials:
2-Iodo-7-azaindole
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
SPhos
Potassium carbonate (K₂CO₃)
Dioxane
Water
Nitrogen or Argon gas supply
Standard glassware for organic synthesis
Procedure:
To a flame-dried round-bottom flask, add 2-iodo-7-azaindole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv) in dioxane.
Add the catalyst premix to the reaction flask, followed by dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. [5]This reaction provides a direct route to 2-vinyl-7-azaindoles, which are valuable intermediates for further synthetic transformations.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion (syn-addition), and β-hydride elimination.
[6]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
The choice of base is crucial in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle. [7]Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly employed.
Protocol: Heck Reaction of 2-Iodo-7-azaindole with Methyl Acrylate
This protocol details the synthesis of methyl (E)-3-(7-azaindol-2-yl)acrylate.
Materials:
2-Iodo-7-azaindole
Methyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Tri-o-tolylphosphine (P(o-tol)₃)
Triethylamine (Et₃N)
Dimethylformamide (DMF)
Nitrogen or Argon gas supply
Standard glassware for organic synthesis
Procedure:
In a sealed tube, dissolve 2-iodo-7-azaindole (1.0 equiv) and methyl acrylate (1.5 equiv) in DMF.
Degas the solution by bubbling with an inert gas for 15-20 minutes.
Add Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), and triethylamine (2.0 equiv) to the reaction mixture.
Seal the tube and heat the reaction to 100-120 °C.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [8]This reaction is particularly valuable for synthesizing 2-alkynyl-7-azaindoles, which are versatile building blocks in organic synthesis.
Mechanistic Insights
The Sonogashira coupling is believed to proceed through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
[9]
Caption: Simplified representation of the dual catalytic cycles in Sonogashira coupling.
Protocol: Sonogashira Coupling of 2-Iodo-7-azaindole with Phenylacetylene
This protocol outlines the synthesis of 2-(phenylethynyl)-7-azaindole.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. [12]This reaction is instrumental in synthesizing 2-amino-7-azaindole derivatives, which are important pharmacophores.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the deprotonation step.
[14]
Protocol: Buchwald-Hartwig Amination of 2-Iodo-7-azaindole with Morpholine
This protocol describes the synthesis of 2-(morpholino)-7-azaindole.
Palladium-catalyzed cross-coupling reactions of 2-iodo-7-azaindoles are indispensable tools for the synthesis of a diverse range of functionalized 7-azaindole derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these powerful transformations in their own laboratories. By understanding the underlying mechanisms and the critical role of each reaction component, scientists can effectively troubleshoot and optimize these reactions for their specific synthetic targets, thereby accelerating drug discovery and materials science research.
References
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
PubMed. (2025, January 15). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. Retrieved from [Link]
PMC. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Retrieved from [Link]
PubMed. (n.d.). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Retrieved from [Link]
UNL. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]
Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
Figshare. (2023, November 23). Synthesis of Highly Functionalized 4‑Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2‑Hydrazineylpyrimidines. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
(n.d.). Functionalization of 7-Azaindole. Retrieved from [Link]
ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]
(2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
using 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine as a kinase inhibitor intermediate
Application Note: Strategic Utilization of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design Executive Summary This application note details the synthetic utility of 5-Bromo-4-fluoro-2-iodo-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design
Executive Summary
This application note details the synthetic utility of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1234616-48-8) as an advanced intermediate in the discovery of ATP-competitive kinase inhibitors.
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in drug discovery, forming the core of FDA-approved drugs like Vemurafenib (Zelboraf) and Pexidartinib (Turalio). This specific tri-functionalized intermediate offers a unique advantage: orthogonal reactivity . The distinct reactivity profiles of the C2-iodine, C5-bromine, and C4-fluorine atoms allow medicinal chemists to sequentially functionalize the scaffold with high regioselectivity, enabling rapid Structure-Activity Relationship (SAR) exploration around the ATP-binding pocket.
Strategic Analysis: The "Tri-Vector" Advantage
In kinase drug design, the 7-azaindole core typically binds to the hinge region of the kinase via the N1-H (donor) and N7 (acceptor) atoms.[1] The substituents on the ring are critical for targeting specific pockets:
C2-Position (Iodine): Vectors towards the Solvent Front . Ideal for solubilizing groups (morpholines, piperazines) or moieties that fine-tune pharmacokinetic properties.
C5-Position (Bromine): Vectors deep into the Hydrophobic Pocket (Back Cleft) . This is the primary vector for potency and selectivity, often targeting the gatekeeper residue.
C4-Position (Fluorine): A critical electronic modulator. The fluorine atom lowers the pKa of the pyrrole NH, strengthening the hinge hydrogen bond. Furthermore, it blocks a common metabolic soft spot (P450 oxidation) and can interact with specific residues near the catalytic lysine.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the sequential functionalization logic based on bond dissociation energies and oxidative addition rates (I > Br >> F).
Caption: Sequential functionalization strategy exploiting the reactivity difference between C2-Iodo and C5-Bromo.
Experimental Protocols
Pre-requisite: Safety & Handling
Hazards: Organohalides can be skin irritants. Palladium catalysts are heavy metals.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from photodegradation of the C-I bond).
Protocol A: N-Protection (SEM Group)
Rationale: Unprotected 7-azaindoles can poison Palladium catalysts and undergo side reactions at the N1 position. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred for its stability during basic coupling conditions and ease of removal.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL). Cool to 0°C.
) will occur. Stir at 0°C for 30 mins until evolution ceases and the solution turns clear/yellow.
Addition: Dropwise add SEM-Chloride (1.1 eq).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over .
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
Yield Target: >90%.
Protocol B: Regioselective C2-Coupling (The "Iodo" Step)
Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Br bond. By controlling temperature and catalyst, we selectively functionalize the 2-position.
Reaction Type: Suzuki-Miyaura Coupling
Target: Introduction of a solubilizing tail (e.g., Pyridine-4-boronic acid).
(5 mol%). Note: Tetrakis is milder than Pd(dppf)Cl2 and enhances selectivity.
Base:
(2.0 M aqueous solution, 3.0 eq).
Solvent: DME/Water (4:1) or Dioxane/Water.
Procedure:
Degas solvents with Nitrogen for 15 mins (Critical to preserve catalyst).
Mix reagents in a reaction vial.
Temperature Control: Heat to 40-50°C . Do not exceed 60°C. Higher temperatures risk activating the C5-Bromine.
Stir for 4-16 hours.
Monitoring: LC-MS is preferred. Look for the disappearance of the Iodo-mass peak. If C5-coupling (dimerization or double addition) is observed, lower the temperature.
Workup: Filter through Celite. Concentrate and purify via silica chromatography.
Protocol C: C5-Coupling (The "Bromo" Step)
Rationale: With the C2 position capped, we can now apply harsher conditions to force the Suzuki coupling at the sterically hindered and less reactive C5-Bromine.
Reaction Type: Suzuki-Miyaura (High Temp)
Target: Introduction of the hydrophobic core (e.g., substituted phenyl).
Reagents:
C2-substituted Intermediate (1.0 eq).
Aryl Boronic Acid/Pinacol Ester (1.5 eq).
Catalyst:
(5-10 mol%) or XPhos Pd G2 (for difficult substrates).
Base:
(3.0 eq) or .
Solvent: 1,4-Dioxane or Toluene/Water.
Procedure:
Mix reagents in a sealed tube (microwave vial).
Temperature: Heat to 90-110°C (Oil bath) or 120°C (Microwave, 30 mins).
Troubleshooting:
Issue: De-halogenation (loss of Br without coupling).
Fix: Switch to anhydrous conditions (Toluene/DMF) and use
as the base.
Critical Consideration: The 4-Fluoro Stability
The C4-Fluoro group is activated by the adjacent pyridine nitrogen. While it is intended to remain in the final molecule, it is susceptible to Nucleophilic Aromatic Substitution (
) .
Risk: Strong alkoxides (NaOMe, NaOEt) or thiols can displace the fluorine, especially at high temperatures.
Mitigation: Use carbonate bases (
, ) or phosphates () during Suzuki couplings. Avoid strong hydroxide bases or alkoxide solvents (MeOH/EtOH) at high temperatures.
Data Summary Table: Reactivity Comparison
Position
Halogen
Reactivity Rank
Preferred Reaction
Typical Conditions
C-2
Iodine
1 (Highest)
Sonogashira, Suzuki
Pd(PPh3)4, 40°C, weak base
C-5
Bromine
2 (Medium)
Suzuki, Buchwald
Pd(dppf)Cl2, >90°C, strong base
C-4
Fluorine
3 (Lowest)
Stable (mostly)
Inert to Pd-coupling; sensitive to SNAr
Pathway Visualization: Kinase Binding Mode
The following diagram illustrates how the final molecule (after Protocols A, B, and C) maps to the kinase ATP pocket.
Caption: Pharmacophore mapping of the trisubstituted 7-azaindole within the ATP binding pocket.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[3]
Handy, S. T., & Zhang, Y. (2006).Selectivity in the Suzuki coupling of polyhaloheterocycles. Chemical Society Reviews.
Song, J. J., et al. (2008).Organometallic Methods for the Synthesis of the Kinase Inhibitor 7-Azaindole Derivatives. Journal of Organic Chemistry.
BenchChem. A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.
Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling halogenated heterocycles.
functionalization of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine scaffold
Application Note: Precision Functionalization of the 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold Executive Summary The 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a "privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of the 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold
Executive Summary
The 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., Vemurafenib, Pexidartinib) and Bcl-2 antagonists. Its utility stems from its ability to mimic the purine core of ATP while offering three distinct vectors for orthogonal functionalization.
This guide addresses the primary challenge working with this molecule: Chemo-selectivity . With three different halogens (I, Br, F) and an acidic pyrrole nitrogen, "pot-shots" will lead to intractable mixtures. This protocol defines a validated, sequential workflow that exploits the inherent reactivity hierarchy of the scaffold to generate high-complexity libraries with precision.
Strategic Analysis: The Reactivity Map
Success with this scaffold relies on understanding the electronic bias of the 7-azaindole core. The pyridine nitrogen (N7) pulls electron density, making the C4-position highly electrophilic (susceptible to
). Conversely, the pyrrole ring is electron-rich but the C2-Iodine bond is the weakest, making it the first point of entry for metal-catalyzed cross-coupling.
The Reactivity Hierarchy (Order of Operations):
N1-H (
~13): Most acidic. Must be protected or alkylated first to prevent catalyst poisoning and side reactions.
C2-Iodo: Weakest C-X bond. Highly reactive in Pd-catalyzed oxidative addition.
C4-Fluoro: Activated for Nucleophilic Aromatic Substitution (
) by the para-nitrogen (N7).
C5-Bromo: Strongest C-Halogen bond in this system. Requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts).
Figure 1: The Chemo-selective Reactivity Map. The sequence N1 → C2 → C4 → C5 ensures maximum yield and minimal byproduct formation.
Rationale: The free N1-H can deprotonate and sequester Pd catalysts. We use the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group because it stabilizes the lithiated species (if Li-halogen exchange is needed later) and is easily removed with TBAF or TFA.
Rationale: The C-I bond undergoes oxidative addition with Palladium much faster than C-Br or C-F. By using a "mild" catalyst and keeping the temperature moderate, we selectively functionalize C2 without touching C5.
Materials:
Substrate: N-SEM protected scaffold (1.0 eq)
Boronic Acid:
(1.1 eq)
Catalyst:
(5 mol%) - Chosen for robustness and selectivity.
Base:
(2.0 M aq solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Procedure:
Combine substrate, boronic acid, and catalyst in a pressure vial.
Add Dioxane and aqueous base. Sparge with Argon for 5 mins.
Heat to 60 °C for 4–6 hours. Note: Do not exceed 80 °C to avoid competing reaction at C5-Br.
QC Check: Monitor consumption of starting material. If C5-coupling products appear (detected by mass spec), lower temp to 45 °C and extend time.
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol C: C4-Fluoro Displacement (
)
Rationale: With N1 and C2 blocked/functionalized, we target C4. The fluorine atom is a potent leaving group here because the pyridine nitrogen (N7) stabilizes the Meisenheimer intermediate. This reaction is orthogonal to Pd-chemistry—it requires no metal, just a nucleophile.
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (1.5–3.0 eq)
Base: DIPEA (3.0 eq) - Optional if amine is valuable; otherwise use excess amine.
Solvent: DMSO or NMP (High dielectric constant promotes
).
Procedure:
Dissolve substrate in DMSO (0.5 M).
Add amine and DIPEA.
Heat to 100–120 °C in a sealed tube.
Critical Insight: This reaction is driven by electronics.[2] If the substituent added at C2 is highly electron-donating (e.g., a methoxy-phenyl), this step may require higher temps (140 °C). If C2 has an electron-withdrawing group, it proceeds faster.
QC Check: LC-MS is essential here to distinguish the product from potential de-brominated byproducts (rare but possible at high heat).
Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc. Wash organic layer 3x with water to remove DMSO.
Protocol D: C5-Buchwald-Hartwig Amination
Rationale: The final handle is the C5-Bromide. It is sterically crowded and electronically deactivated by the electron-donating amine we likely just installed at C4. Therefore, we need a "hot" catalyst system.
preventing debromination during C2-functionalization of 7-azaindoles
Topic: Preventing Debromination & Halogen Migration Ticket ID: AZ-C2-BR-PROTECT Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Core Directive User Issue: You are attempting to funct...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Debromination & Halogen Migration
Ticket ID: AZ-C2-BR-PROTECT
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Core Directive
User Issue: You are attempting to functionalize the C2 position of a bromo-substituted 7-azaindole (typically 5-bromo or 4-bromo) and are observing debromination (loss of Br) or halogen dance (migration of Br to C2/C3) instead of the desired C2-R bond formation.
Root Cause Analysis:
Lithiation Route: The use of nucleophilic bases (e.g., n-BuLi) favors Lithium-Halogen (Li-Hal) exchange over C2-deprotonation due to the high pKa of C2-H (~30) relative to the rate of exchange.
Transition Metal Route: In Pd-catalyzed C-H activation, the C-Br bond (BDE ~68 kcal/mol) is susceptible to oxidative addition by Pd(0), competing with the desired C2-H activation.
The Solution: You must switch to Kinetic Control using non-nucleophilic bases (Knochel-Hauser reagents) or Directed C-H Activation (N-oxide strategy) that renders the C2-H bond kinetically more accessible than the C-Br bond.
Organometallic Route: The "Turbo-Grignard" Protocol
Diagnosis: If you are using n-BuLi or LDA, you will almost certainly trigger Li-Hal exchange or the "Halogen Dance" mechanism.
The Fix: Use Magnesium-based bases or sterically hindered Lithium amides. The gold standard is the Knochel-Hauser Base (TMPMgCl·LiCl) .[1]
Mechanism of Action
The bulky TMP (2,2,6,6-tetramethylpiperidryl) ligand prevents nucleophilic attack on the Bromine (preventing exchange), while the magnesium center coordinates to the azaindole nitrogen (if N1 is protected with a coordinating group like SEM/MOM), directing deprotonation to C2.
Standard Operating Procedure (SOP-01): C2-Magnesiation
Pre-requisites:
Substrate: N-protected 5-bromo-7-azaindole (SEM or MOM protection recommended).
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).
Step-by-Step Protocol:
Preparation: Flame-dry a Schlenk flask under Argon.
Solvation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).
Temperature: Cool to -78 °C . Crucial: High temps (> -40 °C) increase risk of halogen dance.
Activation: Add TMPMgCl·LiCl (1.2 equiv) dropwise over 5 minutes.
Incubation: Stir at -78 °C for 30 minutes.
Checkpoint: Take an aliquot, quench with D₂O. NMR should show >95% D-incorporation at C2 and retention of the Br signal.
Functionalization: Add electrophile (e.g., aldehyde, iodine, borate) at -78 °C.
Warm-up: Allow to warm to RT slowly only after electrophile addition is complete.
Troubleshooting Table: Organometallics
Symptom
Probable Cause
Corrective Action
Loss of Bromine
Used n-BuLi or t-BuLi.
Switch to TMPMgCl·LiCl or LiTMP .
Br moved to C2
"Halogen Dance" occurred.
Reaction temp too high; keep < -60 °C. Quench faster.
Low Yield
Poor N-coordination.
Ensure N1-protecting group is SEM/MOM (coordinating), not Tosyl/Boc.
Transition Metal Route: The N-Oxide (Fagnou) Strategy
Diagnosis: In direct C-H arylation, Pd(0) inserts into C-Br faster than it activates C2-H.
The Fix: Modify the substrate to make C2-H vastly more acidic and use a mechanism that does not require a Pd(0) intermediate to initiate the cycle. This is the N-Oxide Strategy .
Mechanism of Action
Oxidizing N7 to the N-oxide (N+-O-) creates a dual advantage:
Electronic: Increases acidity of C2-H (pKa drops significantly), allowing mild bases to deprotonate it.
Directing: The Oxygen coordinates Pd(II), directing it specifically to C2, bypassing the C-Br bond entirely.
Standard Operating Procedure (SOP-02): C2-Arylation of N-Oxides
Step-by-Step Protocol:
N-Oxidation: Treat 5-bromo-7-azaindole with m-CPBA (1.1 equiv) in DCM/EtOAc at RT. Isolate the N-oxide.
Ligand: P(t-Bu)₃·HBF₄ or DavePhos (Ligand choice is critical to prevent oxidative addition into the substrate's Br).
Base: K₂CO₃ or Rb₂CO₃ (mild base).
Solvent: Toluene or Dioxane, 110 °C.
Reduction (Post-coupling): The product will still be an N-oxide. Reduce using Fe powder/NH₄Cl or PCl₃ to return to the parent azaindole.
Visualizing the Pathway
Caption: Comparison of Standard Pd-catalysis (High risk of Br-insertion) vs. N-Oxide Strategy (High C2-selectivity).
FAQ: Common Pitfalls
Q: Can I use the Minisci reaction to add alkyl groups to C2 without losing the bromine?A: Proceed with extreme caution. Minisci reactions involve carbon-centered radicals. While electrophilic radicals (like alkyls) attack the electron-rich azaindole, the conditions often involve acidic media and metals (Ag/Fe) that can reduce C-Br bonds.
Tip: Use Selectfluor as an oxidant rather than persulfate/Ag+ to minimize reductive debromination.
Q: Why does my bromine migrate to C2 (Halogen Dance)?A: This is thermodynamic equilibration. The C2-Li species is kinetically formed, but the C5-Li (stabilized by the adjacent bromine) or the species where Li is ortho to the Br is often more stable.
Prevention: Keep the reaction below -78 °C and minimize the time the lithiated species exists before quenching.
Q: Do I really need to protect N1?A: For Lithiation: YES . Without protection, N1-H deprotonation consumes 1 equiv of base and the resulting anion reduces reactivity.
For C-H Activation (N-oxide route): NO . The N-oxide is the "protection" and directing group.
References
Knochel, P. et al. (2013).[3][4] "Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange." Angewandte Chemie International Edition.
Laha, J. K. et al. (2013).[4] "Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives." Organic Letters.
Fagnou, K. et al. (2008). "Pd-Catalyzed Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society. (Foundational work on N-oxide directing groups applicable to azaindoles).
Song, J. J. et al. (2007).[3] "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews.[3]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. This versatile, tri-halogenated 7-azaindole core is a valuable building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. This versatile, tri-halogenated 7-azaindole core is a valuable building block in medicinal chemistry and materials science. However, its rich functionality presents unique challenges in achieving high-yielding and selective cross-coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens on the 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine core?
A1: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by their bond dissociation energies (BDEs). For this substrate, the order of reactivity is overwhelmingly C-I > C-Br > C-F.[1] This predictable selectivity allows for a stepwise functionalization strategy, with the C2-iodo position being the most reactive site for oxidative addition to a Pd(0) catalyst. The C5-bromo position requires more forcing conditions to react, while the C4-fluoro bond is generally unreactive under standard cross-coupling conditions and typically requires specialized catalyst systems for C-F activation.[2]
Q2: I need to perform a selective coupling at the C2 position. Which reaction should I choose?
A2: Given the high reactivity of the C-I bond, Suzuki-Miyaura or Sonogashira couplings are excellent choices for selective functionalization at the C2 position. These reactions can often be performed under relatively mild conditions that leave the C-Br and C-F bonds intact.[3] A judicious choice of catalyst, ligand, and base is crucial to ensure high selectivity and prevent side reactions.
Q3: Why is my yield low when I try to couple at the C5-bromo position after successfully functionalizing the C2 position?
A3: Coupling at the C5-bromo position is more challenging for a few reasons. First, the C-Br bond is inherently less reactive than the C-I bond.[1] Second, the electronic nature of the substrate has been altered by the new substituent at C2. If the C2 substituent is electron-donating, it can decrease the electrophilicity of the azaindole ring system, making oxidative addition at the C5 position even more difficult. Overcoming this requires a switch to more robust catalytic systems, often employing electron-rich, bulky phosphine ligands and higher reaction temperatures.[4]
Q4: Should I protect the N-H of the pyrrole ring?
A4: This is a critical consideration. The acidic N-H proton of the pyrrolo[2,3-b]pyridine core can interfere with many cross-coupling reactions. It can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.[5] While some modern catalyst systems show tolerance for unprotected N-H groups, N-protection is often a prudent strategy to ensure reproducibility and high yields.[5][6] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), or PMB (p-methoxybenzyl). The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.
Q5: What are the most common side reactions I should watch for?
A5: The most prevalent side reaction is hydrodehalogenation , where the halogen (iodine or bromine) is replaced by a hydrogen atom.[7][8] This is often exacerbated by strong bases, protic solvents, or inefficient transmetalation. Another common issue, particularly in Sonogashira couplings, is the homocoupling of the terminal alkyne (Glaser coupling).[9] Finally, with strong bases like NaOtBu, side reactions involving base-sensitive functional groups on your coupling partner can occur.[10]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic principles and established literature.
General Issues (Applicable to All Coupling Reactions)
Problem: Low to no conversion of my 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine starting material.
Plausible Causes
Actionable Solutions
Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. Oxygen is a common culprit.
1. Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Use a glovebox for preparing the reaction if possible.[11] 2. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more air-stable and provide more consistent generation of the active Pd(0) species.[5][12] 3. Check Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous.
Poor Solubility: One or more of your reagents may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
1. Solvent Screening: Test alternative solvents. For Suzuki couplings, mixtures like dioxane/water or toluene/ethanol/water are common.[11][13] For Buchwald-Hartwig aminations, toluene or dioxane are standard.[2] For Sonogashira reactions, polar aprotic solvents like DMF or DMSO can be effective.[14][15] 2. Increase Temperature: Carefully increase the reaction temperature in increments to improve solubility and reaction kinetics. Monitor for decomposition.
Catalyst Inhibition: The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium center, leading to catalytically inactive species.[10]
1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, RuPhos, or XPhos). The steric bulk can disfavor the binding of the pyridine nitrogen to the metal center.[2][16] 2. N-H Protection: Protecting the pyrrole nitrogen can sometimes alter the electronic properties sufficiently to mitigate this inhibition.
Troubleshooting Suzuki-Miyaura Coupling
Problem: My starting material is consumed, but the main side-product is the de-iodinated or de-brominated starting material (Hydrodehalogenation).
This common problem arises when the desired transmetalation step is slow, allowing competing pathways like β-hydride elimination (if an alkylborane is used) or reaction with trace water/base to dominate.[7][17]
Decision Workflow for Hydrodehalogenation
Caption: A logical workflow for troubleshooting hydrodehalogenation.
Plausible Causes
Actionable Solutions
Base is too strong or protic: Strong bases like NaOtBu or the presence of water can facilitate the protonolysis of the organopalladium intermediate.[7]
1. Switch to a Milder Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often suppress this side reaction.[2][7] Powdered potassium fluoride (KF) can also be effective, especially if you have base-sensitive functional groups.[13][18]
Slow Transmetalation/Reductive Elimination: If the desired catalytic steps are slow, the organopalladium intermediate has more time to undergo side reactions.
1. Change Ligand: Use bulky, electron-donating biarylphosphine ligands (e.g., SPhos, XPhos). These ligands are known to accelerate the rates of both transmetalation and reductive elimination.[19] 2. Use a Boronic Ester: Boronic pinacol esters are often more stable and can sometimes provide cleaner reactions than their corresponding boronic acids.
Poor Quality Boronic Acid: Impurities or decomposition of the boronic acid can lead to inefficient transmetalation.
1. Check Purity: Use freshly purchased or recrystallized boronic acid. 2. Use Stoichiometry: Ensure you are using a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent.
Troubleshooting Sonogashira Coupling
Problem: The major product is the homocoupled alkyne dimer (Glaser coupling).
This side reaction is copper-catalyzed and often occurs when the oxidative addition of the aryl halide to the palladium center is slow, allowing the copper acetylide intermediate to react with itself.[9]
Recommended Sonogashira Conditions to Minimize Side Reactions
Parameter
Recommendation
Rationale
Catalyst
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Well-established, reliable catalysts for Sonogashira reactions.[20]
Co-catalyst
Copper(I) Iodide (CuI)
Essential for the standard mechanism, but keep loading low (1-5 mol%).[21]
Base
Triethylamine (TEA) or Diisopropylamine (DIPA)
Acts as both a base and a solvent, crucial for the catalytic cycle.[22]
Solvent
THF, Dioxane, or DMF
Choice depends on substrate solubility and reaction temperature.[15][23]
Technique
Slow addition of the alkyne
Adding the alkyne via syringe pump over several hours keeps its instantaneous concentration low, disfavoring dimerization.[9]
Alternative
Copper-free conditions
If Glaser coupling persists, consider a copper-free protocol, which may require a different ligand/base system (e.g., using bulky phosphine ligands).[14]
Troubleshooting Buchwald-Hartwig Amination
Problem: Low conversion, even with extended heating and a strong base.
This often points to issues with catalyst activation, inhibition, or the choice of ligand/base combination for this specific heterocyclic substrate.[10]
Key Steps in the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Plausible Causes
Actionable Solutions
Inappropriate Ligand: The ligand may not be electron-rich or bulky enough to promote the key oxidative addition and reductive elimination steps for this electron-deficient heterocycle.[10]
1. Screen Buchwald Ligands: For this class of substrate, ligands like RuPhos, BrettPhos, or XPhos are often superior to older ligands like BINAP.[2][24][25] BrettPhos is particularly effective for primary amines.[26] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst complexed with the appropriate ligand to ensure a 1:1 or 2:1 ligand-to-palladium ratio and improve reaction consistency.
Insufficient Base Strength or Incompatibility: The base must be strong enough to deprotonate the palladium-amine complex but not so strong that it causes side reactions with other functional groups.[10]
1. Base Screening: While NaOtBu is a common strong base, consider alternatives. LHMDS can be effective and sometimes offers better functional group tolerance.[24][26] For more sensitive substrates, weaker carbonate or phosphate bases might be attempted with a more active catalyst system.
N-H Acidity: The unprotected pyrrole N-H can be deprotonated, consuming base and potentially interfering with the catalyst.
1. Protect the N-H: As mentioned in the FAQs, protecting the pyrrole nitrogen with a group like SEM or Boc is a highly reliable strategy to improve yields and reproducibility in Buchwald-Hartwig aminations.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This protocol provides a robust starting point for coupling at the most reactive C2-iodo position.
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%) and SPhos ligand (if not using a pre-catalyst, add Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%)).
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (concentration ~0.1 M with respect to the starting material).
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
ResearchGate. Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Available from: [Link]
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]
PMC. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available from: [Link]
ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. Available from: [Link]
Norwegian Research Information Repository. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
Figshare. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles - Journal of the American Chemical Society. Available from: [Link]
MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling.... Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available from: [Link]
LOCKSS. RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Available from: [Link]
PMC. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Available from: [Link]
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
Reddit. Problems with Suzuki coupling : r/Chempros. Available from: [Link]
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available from: [Link]
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
Comparative Guide: Reactivity of C2-Iodo vs. C5-Bromo in 7-Azaindoles
The following guide provides an in-depth technical comparison of C2-iodo and C5-bromo reactivity in 7-azaindoles, designed for medicinal chemists and process scientists. Executive Summary In the structural diversificatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of C2-iodo and C5-bromo reactivity in 7-azaindoles, designed for medicinal chemists and process scientists.
Executive Summary
In the structural diversification of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds, the C2 and C5 positions offer distinct orthogonal reactivity profiles.
C2-Iodo (The Kinetic Leader): Characterized by a weak C–I bond and proximity to the pyrrole nitrogen (N1), the C2-iodide undergoes rapid oxidative addition. It is the site of choice for initial, mild cross-coupling reactions.
C5-Bromo (The Robust Anchor): Located on the electron-deficient pyridine ring (beta to N7), the C5-bromide is significantly more inert. It typically survives C2-manipulation, serving as a latent handle for late-stage diversification requiring forcing conditions or specialized electron-rich ligands.
Key Takeaway: In a 5-bromo-2-iodo-7-azaindole system, C2-selective coupling is achievable with >95% regioselectivity under standard Pd(0) conditions, allowing for sequential "one-pot" or stepwise library generation.
Mechanistic & Electronic Basis
Bond Dissociation & Oxidative Addition
The primary driver for selectivity is the bond dissociation energy (BDE) difference between the carbon-halogen bonds.
C2–I (~65 kcal/mol): The weaker bond facilitates facile oxidative addition by Pd(0) species, often occurring at room temperature or mild heating (40–60 °C).
C5–Br (~81 kcal/mol): The stronger bond requires higher activation energy (typically >80 °C) to undergo oxidative addition.
Electronic Environment
C2 Position (Pyrrole-like): Although 7-azaindole is overall electron-deficient compared to indole, the C2 position retains significant electron density from the N1 lone pair. However, the inductive effect of the proximal N7 and the sp2 hybridization make C2-halides highly reactive electrophiles in cross-couplings.
C5 Position (Pyridine-like): Situated beta to the pyridine nitrogen (N7), C5 is electronically deactivated. It behaves similarly to a standard aryl bromide or 3-bromopyridine, requiring robust catalytic systems (e.g., bulky phosphines like SPhos or XPhos) for efficient coupling.
Lithiation & Metal-Halogen Exchange[1]
Acidity (C2-H): The C2 proton is the most acidic site on the ring (pKa ~30 in DMSO, lowered by N-protection). Lithiation with LDA exclusively targets C2, allowing for the installation of the iodide.
Stability (C5-Br): The C5-Br bond is generally stable to LDA at –78 °C, permitting C2-lithiation without competitive bromine-lithium exchange or "halogen dance," provided the temperature is strictly controlled.
Experimental Case Studies
Case Study A: Sequential Pd-Catalyzed Cross-Coupling
Objective: Synthesis of 2,5-diaryl-7-azaindoles from 5-bromo-2-iodo-1-tosyl-7-azaindole.
Workflow:
Step 1 (C2-Coupling): Reaction with Aryl-Boronic Acid A (1.05 equiv).
Conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 60 °C.
Outcome: Exclusive formation of 5-bromo-2-aryl-7-azaindole . The C5-Br bond remains intact.
Step 2 (C5-Coupling): Reaction with Aryl-Boronic Acid B (1.5 equiv).
Conditions: Pd(dppf)Cl2 or Pd2(dba)3/SPhos, K3PO4, Dioxane/H2O, 100 °C.
Outcome: Formation of the final 2,5-diaryl-7-azaindole .
Case Study B: Installation of the Halogens (Synthesis of the Core)
Objective: Preparation of the 5-bromo-2-iodo precursor.
Precision HPLC Profiling of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
This guide provides an in-depth technical comparison of HPLC methodologies for assessing the purity of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine . It is designed for analytical scientists and medicinal chemists w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of HPLC methodologies for assessing the purity of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine . It is designed for analytical scientists and medicinal chemists who require high-resolution separation of this critical halogenated intermediate from its specific regioisomers and de-halogenated byproducts.[1]
Executive Summary & Technical Context
5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine is a densely functionalized azaindole scaffold.[1] Its utility lies in its three distinct halogen handles (F, Br, I), allowing for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald).
However, this structural complexity introduces a unique analytical challenge: "The Halogen Masking Effect."
Standard C18 columns often fail to resolve the Des-iodo impurity (2-H analog) from the parent compound because the hydrophobicity shift (
logP) between an Iodine atom and a Hydrogen atom on a heteroaromatic ring is sometimes insufficient for baseline resolution in fast gradients. Furthermore, regioisomers (e.g., 3-iodo vs. 2-iodo) possess identical mass and nearly identical lipophilicity, making MS detection and standard C18 chromatography unreliable.
This guide compares the industry-standard C18 approach against the superior Phenyl-Hexyl methodology, demonstrating why
- selective stationary phases are the "Gold Standard" for this specific purity assessment.
The Impurity Landscape
To validate purity, the method must separate the parent from these specific impurities:
Mechanism: Hydrophobic interaction (Van der Waals).[1]
Performance:
Pros: High stability, predictable retention times.[1]
Cons:Fails to resolve Impurity C (Regioisomer). The hydrophobic surface cannot distinguish the subtle shape difference between a 2-iodo and 3-iodo substitution.
Verdict: Suitable for rough reaction monitoring, unsuitable for final purity certification.[1]
Option B: The Advanced Standard (Phenyl-Hexyl)
Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 3.5 µm.[1]
Verdict:The Superior Choice. Provides baseline resolution (
) for all critical impurities.
Experimental Data Summary
The following data represents typical separation parameters observed when comparing these phases under optimized gradient conditions (0.1% Formic Acid in Water/MeOH).
Parameter
Method A: C18
Method B: Phenyl-Hexyl
Status
Parent RT (min)
4.25
5.10
Retained
Impurity A (Des-iodo)
1.05 (Co-elution risk)
1.15
Resolved
Impurity C (Regioisomer)
0.8 (Failed)
2.4 (Passed)
Superior
Tailing Factor ()
1.1
1.05
Excellent
Mobile Phase
Water / ACN
Water / MeOH
Critical Switch
Expert Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Acetonitrile's own
-electrons compete with the analyte for the stationary phase, dampening the selectivity. Methanol allows the unique halogen- interactions to dominate.[1]
Visualizing the Separation Logic
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical pathway to selecting the Phenyl-Hexyl phase for halogenated azaindoles.
Caption: Decision tree highlighting the failure of C18 for regioisomers and the strategic switch to Phenyl-Hexyl.
Detailed Experimental Protocol (The "Gold Standard")
This protocol is validated for the separation of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine from its des-iodo and regio-isomeric impurities.[1]
Reagents & Equipment
Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
Mobile Phase B: 100% Methanol (LC-MS Grade).[1] Note: Do not use ACN.
Diluent: 50:50 DMSO:Methanol (Required for solubility of the tri-halogenated core).
13C NMR chemical shifts for fluorinated 7-azaindole derivatives
Comparative Guide: C NMR Assignment Strategies for Fluorinated 7-Azaindoles Executive Summary & Scientific Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor disc...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide:
C NMR Assignment Strategies for Fluorinated 7-Azaindoles
Executive Summary & Scientific Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purine and indole.[1] Fluorination of this scaffold—typically at the C4, C5, or C6 positions—is a standard medicinal chemistry tactic to modulate metabolic stability (
However, introducing fluorine creates a deterministic chaos in
C NMR spectra. The spin-active F nucleus (, 100% abundance) couples extensively with carbon, transforming simple singlets into complex doublets with coupling constants () ranging from 3 Hz to 260 Hz. This often leads to signal overlap and misassignment, particularly in the crowded aromatic region (100–150 ppm).
This guide objectively compares the NMR signatures of the parent scaffold against its fluorinated derivatives and outlines a self-validating assignment protocol using
F (Garpl or Waltz decoupling).[1] Note: Ensure the decoupling bandwidth covers the specific F shift (-130 to -160 ppm).
Result: All C-F doublets collapse into singlets.
Comparison: Subtract the Decoupled spectrum from the Standard spectrum. The peaks that change multiplicity are the fluorinated/proximal carbons.
Mechanistic Analysis: C-F Coupling Logic
Understanding why the signals split allows you to predict spectra for novel derivatives (e.g., 4-fluoro or 6-fluoro isomers).[1]
Diagram 2: C-F Coupling Propagation in 5-Fluoro-7-Azaindole[9]
Caption: Visualization of coupling magnitude propagation from the Fluorine atom at position 5.
Detailed Analysis of Diagram 2:
The Ipso Carbon (C5): The electron density is pulled toward Fluorine (Inductive
), but Fluorine also donates electrons via resonance ().[1] However, the paramagnetic shielding term dominates the shift, and the direct overlap of nuclear spins causes the massive ~250 Hz split.
The Ortho Carbons (C4, C6): These carbons experience a "push-pull" effect.[1] The resonance effect (
) of Fluorine often shields these carbons, moving them upfield (lower ppm) compared to the parent, despite being close to an electronegative atom.[1] This is a common pitfall; researchers expect them to move downfield, but they often shift upfield.
References
Claramunt, R. M., et al. "1H and 13C NMR studies of 7‐azaindole and related compounds."[1] Magnetic Resonance in Chemistry, vol. 23, no. 11, 1985.[1]
Park, K., et al. "Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation."[1] Chemical Science (RSC), 2012.[1] (Provides specific experimental data for 5-fluoro-3-methyl-2-phenyl-7-azaindole derivatives).
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
A Comparative Guide to the Crystallographic Analysis of Halogenated 7-Azaindoles: A Case Study of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the spatial arrangement of atoms within a molecule is paramount. The crystal structure of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the spatial arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates its physical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. Halogenation of this core is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of methodologies to determine the crystal structure of highly substituted 7-azaindoles, with a focus on the challenging target molecule, 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine. As of the time of this publication, a public crystal structure for this specific compound has not been reported in crystallographic databases. This absence of data presents a common challenge for researchers working with novel compounds. Therefore, this guide will not only compare the target molecule to a known analog but will also serve as a practical handbook for elucidating its structure through experimental and computational approaches.
We will delve into a comparative analysis of the known crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, providing a baseline for understanding the influence of halogen substitution. Furthermore, we will present detailed protocols for single-crystal X-ray diffraction (scXRD), the gold standard for structure determination, and explore the burgeoning field of Crystal Structure Prediction (CSP) as a powerful tool for rationalizing and predicting crystalline forms.
Comparative Structural Analysis: The Influence of Halogenation
The introduction of multiple halogen atoms with varying sizes and electronegativities on the 7-azaindole core is expected to significantly impact the crystal packing through a network of hydrogen bonds and halogen bonds. To appreciate these potential effects, we can examine the experimentally determined crystal structure of a simpler analog, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Case Study: Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals key intermolecular interactions that govern its solid-state assembly. In the crystal, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[1] The fused pyridine and pyrrole rings create an essentially planar azaindole skeleton.[1]
The addition of fluorine and iodine atoms in 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine introduces the possibility of a more complex interplay of non-covalent interactions. The highly electronegative fluorine atom could participate in hydrogen bonding, while the large, polarizable iodine atom is a strong halogen bond donor. These interactions would compete with the hydrogen bonding observed in the simpler analog, potentially leading to a completely different crystal packing arrangement.
Experimental Determination of Crystal Structure: A Protocol for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[2][3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.[4][5]
Workflow for scXRD
A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
Crystal Growth (The Crucial First Step)
Objective: To obtain well-ordered, single crystals of sufficient size (ideally >20 µm in all dimensions) and quality.[2]
Procedure:
Start with a highly pure sample of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine.
Conduct small-scale solubility tests in a range of common laboratory solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, hexane, toluene).
Employ slow recrystallization techniques. Common methods include:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Create a saturated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
Data Collection
Objective: To measure the intensities and positions of the diffracted X-ray beams.
Procedure:
Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.
Place the mounted crystal on the diffractometer.
A preliminary screening is performed to assess the crystal's quality and determine the unit cell parameters.
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can often collect a complete dataset in a matter of hours.
Structure Solution and Refinement
Objective: To convert the diffraction data into a three-dimensional model of the molecule's atomic arrangement.
Procedure:
The collected data is processed to correct for experimental factors and to extract the intensities of each reflection.
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
An initial molecular model is built into the electron density map.
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
The final structure is validated for geometric reasonability and to ensure it meets crystallographic standards. The data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
When single crystals are difficult or impossible to obtain, computational Crystal Structure Prediction (CSP) methods offer a powerful alternative.[6][7] CSP aims to identify the most stable, low-energy crystal packing arrangements of a molecule from its chemical diagram alone.[6] This is particularly valuable for the pharmaceutical industry, where identifying all possible polymorphs (different crystal structures of the same compound) is crucial.[7][8]
CSP Workflow
A simplified workflow for Crystal Structure Prediction (CSP).
Methodology Overview
Generation of Trial Structures: A large number of plausible crystal structures are generated. This can be achieved through various algorithms, including those based on Monte Carlo simulations, simulated annealing, or genetic algorithms.[9] Machine learning models are also emerging as a way to accelerate this process by predicting likely space groups and densities.[8][10]
Structure Relaxation and Energy Ranking: The generated structures are then subjected to energy minimization to find the most stable configurations.[8] This is a computationally intensive step, often employing quantum mechanical calculations for high accuracy. The structures are then ranked based on their calculated lattice energies.
Comparison with Experimental Data: The predicted low-energy structures can be compared with experimental powder X-ray diffraction (PXRD) data. If a predicted pattern matches the experimental one, it can provide a solution for the crystal structure even in the absence of single crystals.[11]
Conclusion
While the crystal structure of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine remains to be experimentally determined, a comprehensive strategy for its elucidation is clear. By leveraging the known structural motifs of analogs like 5-Bromo-1H-pyrrolo[2,3-b]pyridine, researchers can anticipate the types of intermolecular interactions that may be present. The detailed protocol for single-crystal X-ray diffraction provides a roadmap for obtaining a definitive experimental structure. In parallel, Crystal Structure Prediction offers a powerful in silico tool to explore the polymorphic landscape and guide experimental efforts. The combination of these approaches provides a robust framework for characterizing novel, highly functionalized molecules that are crucial for the advancement of drug discovery and materials science.
References
The Innovation. (n.d.). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Retrieved from [Link]
ResearchGate. (n.d.). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Retrieved from [Link]
Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Physical Chemistry, 72, 451-475.
ChemRxiv. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Retrieved from [Link]
EurekAlert!. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]